molecular formula C20H18ClN3O2S B11279558 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B11279558
M. Wt: 399.9 g/mol
InChI Key: YGZZQVIJNFEGMS-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS: 921585-00-4) is a thiazole-based benzamide derivative with the molecular formula C₂₀H₁₈ClN₃O₂S and a molecular weight of 399.89 g/mol . Its structure features a 1,3-thiazole core substituted at the 2-position with a benzamide group (para-chloro-substituted) and at the 4-position with a carbamoylmethyl linker attached to a 2,3-dimethylphenyl moiety. This design combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

4-chloro-N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H18ClN3O2S/c1-12-4-3-5-17(13(12)2)23-18(25)10-16-11-27-20(22-16)24-19(26)14-6-8-15(21)9-7-14/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

YGZZQVIJNFEGMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole formation, involving cyclization of α-halo ketones with thioamides. For this compound, 4-chlorobenzothioamide (derived from 4-chlorobenzoic acid) reacts with α-bromoacetophenone derivatives.

  • Reaction Conditions : Ethanol, 60–80°C, 6–12 hours.

  • Yield : 65–78% for analogous thiazoles.

Limitations:

  • Limited regiocontrol for 4-substitution.

  • Requires post-synthetic modifications to introduce the carbamoylmethyl group.

Cyclocondensation of Thioureas

An alternative employs thioureas and α-bromo ketones under basic conditions:

  • 4-(Chloromethyl)thiazole-2-amine is synthesized via cyclocondensation of thiourea with 2-bromo-1-(4-chlorophenyl)ethanone.

  • Yield : 70–82%.

Functionalization of the Thiazole Core

Introduction of the Carbamoylmethyl Group at the 4-Position

The 4-(chloromethyl)thiazole intermediate undergoes nucleophilic substitution with 2,3-dimethylphenylcarbamoyl chloride:

Step 1 : Synthesis of 4-(chloromethyl)thiazole-2-amine:

  • Reagents : Thiourea + 2-bromo-1-(4-chlorophenyl)ethanone.

  • Conditions : Reflux in ethanol, 8 hours.

  • Yield : 75%.

Step 2 : Substitution with 2,3-dimethylphenylcarbamoyl chloride:

  • Reagents : K₂CO₃, DMF, 60°C, 4 hours.

  • Yield : 68%.

Acylation at the 2-Position

The thiazole-2-amine is acylated with 4-chlorobenzoyl chloride:

  • Reagents : Triethylamine, dichloromethane, 0°C → room temperature.

  • Yield : 85–90%.

One-Pot Tandem Synthesis

Recent patents describe tandem protocols combining ring formation and functionalization:

  • Simultaneous thiazole formation and acylation :

    • Reagents : 4-Chlorobenzothioamide, 2-bromo-1-(4-chlorophenyl)ethanone, 2,3-dimethylphenyl isocyanate.

    • Conditions : DMF, 80°C, 12 hours.

    • Yield : 60%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Disadvantages
Hantzsch + Substitution Thiazole formation → Chloromethyl substitution → Acylation68%High purity, scalableMultistep, moderate overall yield
Cyclocondensation Thiourea cyclization → Direct acylation75%Fewer steps, good regiocontrolRequires specialized thioureas
Tandem Synthesis One-pot ring formation + functionalization60%Time-efficientLower yield, purification challenges

Optimization Strategies

Catalytic Enhancements

  • Palladium-catalyzed cross-coupling : Introduces substituents post-thiazole formation (e.g., Suzuki coupling for aryl groups).

  • Microwave-assisted synthesis : Reduces reaction time by 50% for Hantzsch-derived thiazoles.

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates but may require higher temperatures.

  • Low-temperature acylation : Minimizes side reactions (e.g., 0°C for benzoyl chloride addition).

Characterization and Quality Control

  • HPLC Purity : >98% for all synthetic batches.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20–7.10 (m, 3H, Ar-H), 4.50 (s, 2H, CH₂), 2.30 (s, 6H, CH₃).

    • IR (KBr) : 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Industrial Scalability Challenges

  • Cost of 2,3-dimethylphenylcarbamoyl chloride : Requires in-house synthesis from 2,3-dimethylaniline and phosgene.

  • Waste Management : DMF and halogenated solvents necessitate specialized recovery systems .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethylphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide and carbamoyl moieties.

    Substitution: The chloro group on the benzamide ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is oxidized.

    Reduction: Reduced products may include amines or alcohols.

    Substitution: Substituted products will depend on the nucleophile used, potentially forming new amides or thioethers.

Scientific Research Applications

Antimicrobial Applications

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For example:

  • A study synthesized various amides of thiazole and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. The compounds were tested at a concentration of 1 µg/mL and showed promising results .
  • Another investigation into thiazole derivatives reported significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibiotics .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer applications:

  • In studies on related thiazole derivatives, it was found that certain compounds exhibited cytotoxic effects against breast cancer cell lines (MCF7). These compounds were evaluated using the Sulforhodamine B assay, indicating their potential use in cancer therapy .
  • Molecular docking studies have been conducted to assess the binding affinity of these compounds to cancer-related targets, providing insights into their mechanism of action and efficacy .

Enzyme Inhibition

Compounds containing thiazole rings have been studied for their ability to inhibit key enzymes:

  • Research has shown that thiazole-based compounds can act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .
  • In vitro assays demonstrated that certain derivatives exhibited strong inhibitory activity against acetylcholinesterase with IC50 values indicating their potency .

Case Studies

StudyFocusFindings
Prajapati & Modi (2011)Antimicrobial ActivitySynthesized various thiazole amides; effective against E. coli and S. aureus at 1 µg/mL .
PMC Study (2019)Anticancer ActivityEvaluated thiazole derivatives against MCF7 cells; identified potent cytotoxic agents .
Acetylcholinesterase Inhibition StudyNeurodegenerative DiseasesCompounds showed significant inhibition of acetylcholinesterase; potential for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide would depend on its specific application. Generally, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors. The thiazole ring and carbamoyl group are likely involved in these interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs vary primarily in substituents on the benzamide ring, thiazole core, or pendant aromatic groups. Key examples include:

Compound Name Key Substituents Structural Differences Reference
4-Chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Sulfamoyl group at phenyl position Replaces carbamoylmethyl with sulfamoyl linker
4-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-Nitrophenyl at thiazole 4-position Lacks carbamoylmethyl linker; nitro group enhances electron-withdrawing effects
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 2-Nitro and 4-methoxy-3-methylphenyl groups Nitro group increases polarity; methoxy improves solubility
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichloro-substituted benzamide Simpler structure without pendant aromatic groups
4-Chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole core instead of thiazole Oxadiazole alters electronic properties and binding affinity

Physicochemical Properties

Key physicochemical parameters influence bioavailability and activity:

Compound Molecular Weight logP<sup>*</sup> PSA<sup>†</sup> (Ų) Solubility Insights
Target compound 399.89 ~4.5 (estimated) ~90 Moderate lipophilicity; likely membrane-permeable
4-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 359.79 5.22 116.05 High logP suggests enhanced lipid solubility
5-Chloro-…-2-nitrobenzamide (CAS 313395-73-2) 416.83 ~3.8 (estimated) ~120 Nitro group may reduce cellular uptake due to polarity
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 271.13 3.1 75.4 Lower molecular weight improves diffusion rates

<sup>*</sup>logP: Partition coefficient (octanol/water). <sup>†</sup>PSA: Polar surface area.

Biological Activity

The compound 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H19_{19}ClN4_{4}OS. Its structure features a chlorobenzamide core with a thiazole moiety and a dimethylphenyl substituent, which may influence its interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting their function. Benzamides are known to modulate various enzymatic pathways, and this compound may exhibit similar properties. The thiazole ring can enhance binding affinity to proteins involved in cancer pathways.

Antitumor Activity

Recent studies have focused on the antitumor properties of benzamide derivatives. For instance, compounds structurally similar to this compound have shown promise as RET kinase inhibitors , which are crucial in the treatment of certain cancers. In vitro assays demonstrated that these compounds could inhibit cell proliferation in cancer cell lines expressing RET mutations .

Inhibition Studies

In a comparative study of various benzamide derivatives, researchers found that 4-chloro-benzamides exhibited moderate to high potency in inhibiting RET kinase activity. The mechanism involved competitive inhibition at the ATP-binding site of the kinase .

Data Table: Biological Activity Overview

Activity TypeResultReference
RET Kinase InhibitionModerate to High Potency
Antitumor ActivityInhibited cell proliferation
MechanismCompetitive inhibition

Case Study 1: RET Kinase Inhibition

A series of experiments evaluated the efficacy of various 4-chloro-benzamides in inhibiting RET kinase. Compound I-8 was particularly notable for its strong inhibitory action against both wildtype and mutated forms of RET. This study highlighted the potential of these compounds as therapeutic agents in cancer treatment .

Case Study 2: Structural Analysis

Another study analyzed the structural properties and hydrogen bonding capabilities of benzamide derivatives. It was found that the presence of specific functional groups significantly influenced their biological activity, suggesting that modifications to the thiazole or dimethylphenyl groups could enhance efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-chloro-N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, and how do reaction parameters influence yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by amide coupling. Key steps include:
  • Thiazole ring formation: Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or acetonitrile .
  • Amide bond formation: Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF, with strict temperature control (0–5°C) to minimize side reactions .
  • Critical parameters: Solvent polarity (e.g., DMF for solubility vs. DCM for mild conditions), inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups, and stoichiometric ratios (1:1.2 for acyl chloride to amine) to maximize yield .
    Yields typically range from 60–85%, with impurities managed via column chromatography (hexane/EtOAc gradients) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 10.7 ppm for amide protons, δ 170 ppm for carbonyl carbons) confirm regiochemistry and functional group integrity .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 456.2197) and detects isotopic patterns for halogens .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .

Q. What preliminary biological screening approaches are used to assess this compound's activity?

  • Methodological Answer:
  • Enzyme inhibition assays: Test against bacterial acps-pptase (a target for antibacterial agents) using spectrophotometric monitoring of substrate turnover .
  • Cellular viability assays: MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Dose-response curves: IC₅₀ values calculated using nonlinear regression (GraphPad Prism) to quantify potency .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism in the thiazole ring) be resolved experimentally?

  • Methodological Answer:
  • Single-crystal X-ray diffraction (SCXRD): Determines absolute configuration and hydrogen-bonding networks. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with Z = 4 provide high-resolution data (R factor < 0.05) .
  • Variable-temperature NMR (VT-NMR): Identifies dynamic processes (e.g., rotational barriers in amide bonds) by analyzing peak splitting at 298–373 K .
  • Density Functional Theory (DFT): Computes optimized geometries and compares with experimental data (e.g., bond lengths within 0.01 Å of SCXRD values) .

Q. How should researchers address contradictory results in biological activity assays (e.g., varying IC₅₀ across studies)?

  • Methodological Answer:
  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Target validation: Use CRISPR knockouts or siRNA silencing to confirm on-target effects (e.g., acps-pptase dependency) .
  • Meta-analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀ = −log(IC₅₀)) and assess batch effects via principal component analysis (PCA) .

Q. What computational strategies predict the compound's interaction with enzymatic targets, and how do they align with experimental data?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina): Models binding poses in acps-pptase active sites (PDB: 3TGP), with scoring functions (ΔG < −8 kcal/mol) prioritizing high-affinity conformers .
  • Molecular Dynamics (MD) simulations (GROMACS): Assess binding stability over 100 ns trajectories (RMSD < 2 Å) and identify key interactions (e.g., H-bonds with Ser154, hydrophobic contacts with Phe203) .
  • Free-energy perturbation (FEP): Quantifies ΔΔG for structural analogs to guide SAR optimization .

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